I-CBP 112 -

I-CBP 112

Catalog Number: EVT-1534043
CAS Number:
Molecular Formula: C27H36N2O5
Molecular Weight: 468.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
I-CBP 112 is a selective inhibitor of CREBBP/EP300 with IC50 values of 170 nM, 170nM, 151nM and 625nM for CREBBP(Alphascreen), CREBBP(BLI), CREBBP(ITC) and EP300(ITC),respectively.
Synthesis Analysis

The synthesis of I-CBP 112 involves several key steps that leverage the benzo-oxazepine core structure, which was identified through a series of structure-activity relationship studies. The compound exhibits a high binding affinity to the bromodomains of CBP and p300, with dissociation constants measured at approximately 151 nM and 167 nM, respectively . The synthetic route typically includes the formation of the oxazepine ring followed by modifications to enhance selectivity and potency against the target bromodomains.

Technical Details

  • Starting Materials: The synthesis begins with readily available aromatic compounds that undergo cyclization to form the oxazepine structure.
  • Reagents: Various reagents are employed for functional group transformations, including acyl chlorides for introducing acetyl groups.
  • Purification: The final product is purified using high-performance liquid chromatography to achieve a purity of at least 98% .
Molecular Structure Analysis

I-CBP 112 has a molecular formula of C27H36N2O5 and a molecular weight of 468.59 g/mol. The compound features a complex structure that includes an oxazepine ring, multiple methoxy groups, and an amide linkage, contributing to its ability to mimic acetyl-lysine residues.

Structural Data

  • InChI Key: YKNAKDFZAWQEEO-IBGZPJMESA-N
  • SMILES Representation: COC(C(OC)=C1)=CC=C1C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2

Crystallographic studies have shown that I-CBP 112 binds to the bromodomain with an induced fit mechanism, causing conformational changes that enhance its binding affinity .

Chemical Reactions Analysis

I-CBP 112 primarily functions by inhibiting the interaction between acetylated lysines on histones and bromodomains. This inhibition is crucial for disrupting transcriptional activation mediated by CBP and p300.

Reaction Mechanism

  1. Binding: I-CBP 112 competes with acetylated lysines for binding to the bromodomain.
  2. Inhibition: By occupying the binding site, it prevents the recruitment of transcriptional coactivators necessary for gene expression.
  3. Effects on Acetylation: Studies indicate that treatment with I-CBP 112 can lead to increased acetylation levels on histones, suggesting a complex interplay between inhibition and histone modification dynamics .
Mechanism of Action

The mechanism of action of I-CBP 112 involves its selective inhibition of CBP/p300 bromodomains, which play essential roles in mediating transcriptional activation through their interaction with acetylated lysines on histones.

Process Details

  • Transcriptional Regulation: I-CBP 112 disrupts the normal function of CBP/p300 in activating transcription by preventing their association with chromatin.
  • Cellular Impact: In leukemic cell lines, this results in impaired self-renewal capabilities and reduced proliferation rates without significant toxicity to normal cells .
Physical and Chemical Properties Analysis

I-CBP 112 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations greater than 10 mM.

Chemical Properties

  • Stability: Stable under recommended storage conditions (desiccated at room temperature).
  • Purity: ≥98% purity confirmed by high-performance liquid chromatography.

These properties make I-CBP 112 suitable for laboratory research applications focused on epigenetic regulation and cancer therapeutics .

Applications

I-CBP 112 has shown promise in various scientific applications:

  • Cancer Research: It serves as a valuable tool in studying the role of bromodomains in cancer biology, particularly in leukemia models where it has demonstrated efficacy in reducing disease-initiating cell populations .
  • Epigenetic Studies: Researchers utilize I-CBP 112 to investigate how bromodomain inhibition affects gene expression patterns and epigenetic modifications.
  • Therapeutic Development: Ongoing research aims to further characterize its potential as a therapeutic agent against malignancies driven by aberrant CBP/p300 activity .
Introduction to CBP/p300 Bromodomains and I-CBP 112

Biological Significance of CBP/p300 in Transcriptional Regulation

CREB-binding protein (CBP) and E1A-binding protein p300 (p300) constitute a highly conserved family of transcriptional co-activators that integrate signaling pathways essential for cellular homeostasis, development, and differentiation. These multifunctional proteins possess intrinsic histone acetyltransferase (HAT) activity responsible for acetylating nucleosomal histones, particularly at H3K18 and H3K27 residues, thereby facilitating chromatin relaxation and transcriptional activation [8]. The structural complexity of CBP/p300 includes multiple functional domains: the nuclear receptor interaction domain (NRID), kinase-inducible CREB interaction region (KIX), cysteine/histidine-rich regions (TAZ1/TAZ2), plant homeodomain (PHD) finger, and the C-terminal bromodomain [5] [8]. This intricate architecture enables CBP/p300 to serve as molecular scaffolds that recruit RNA polymerase II (RNA Pol II), transcription factors (p53, MYC, HIF-1α), and chromatin remodeling complexes (SWI/SNF) to gene promoters and enhancers [2] [8]. Through formation of phase-separated condensates and feedforward regulatory loops with histone methyltransferases (MLL4) and demethylases (UTX), CBP/p300 orchestrate the establishment of active chromatin landscapes marked by H3K27ac, which defines functional enhancers and super-enhancers regulating cell identity genes and oncogenes [8].

Table 1: Functional Domains of CBP/p300 Proteins

DomainStructural FeaturesFunctional Role
Bromodomain4-helix bundle with ZA/BC loopsRecognizes acetylated lysine residues on histones and transcription factors
HAT DomainCatalytic core with autoinhibitory loopAcetylates histone H3 (K18, K27) and non-histone proteins (p53, MYC)
PHD FingerCys4-His-Cys3 zinc coordinationBinds histone H3 tail; enhances H3K27ac
TAZ1/TAZ2Cysteine/histidine-rich regionsMediates interactions with transcription factors and signaling molecules
KIX DomainThree-helix bundleBinds phosphorylated CREB and other transactivation domains

Role of Bromodomains in Epigenetic Modulation and Disease Pathogenesis

The bromodomain represents an evolutionarily conserved acetyl-lysine reader module comprising approximately 110 amino acids that fold into a characteristic four-helix bundle (αZ, αA, αB, αC). The hydrophobic pocket formed between the ZA and BC loops recognizes ε-N-acetylated lysine (Kac) residues via a conserved asparagine residue (Asn407 in Gcn5p) that hydrogen-bonds with the acetyl carbonyl oxygen [2]. This molecular recognition enables CBP/p300 bromodomains to interpret the epigenetic code by docking to acetylated histone tails (H3K14ac, H4K5ac, H4K12ac) and transcription factors, thereby positioning the HAT domain for localized chromatin modification [2] [8]. Dysregulation of this epigenetic machinery manifests in disease pathogenesis: chromosomal translocations involving CBP or EP300 (e.g., t(8;16)(MOZ-CBP), t(11;22)(MLL-EP300)) drive acute myeloid leukemogenesis, while somatic mutations or overexpression amplify oncogenic transcription in solid tumors [4] [8]. In Rubinstein-Taybi syndrome, heterozygous loss-of-function mutations impair developmental gene expression, whereas in cancers, overexpression promotes tumorigenic transcription programs supporting proliferation (c-MYC, cyclin D1), metastasis (MMPs, SNAIL), angiogenesis (VEGF), and therapy resistance (ABC transporters) [4] [7] [8].

Rationale for Targeting CBP/p300 in Oncological and Inflammatory Disorders

The central positioning of CBP/p300 at the nexus of multiple oncogenic signaling pathways (Wnt/β-catenin, p53, NF-κB, HIF-1α) establishes them as compelling therapeutic nodes for cancer intervention. In the Wnt/β-catenin cascade, CBP preferentially activates genes associated with self-renewal and proliferation, while p300 drives differentiation programs [5]. Pharmacological disruption of CBP/β-catenin interaction impairs oncogene expression in colorectal and hematological malignancies [5] [10]. Similarly, CBP/p300-mediated acetylation stabilizes HIF-1α in hypoxic tumors and activates NF-κB-dependent survival pathways in inflammatory cancers [5] [8]. The development of I-CBP112—a selective chemical probe targeting CBP/p300 bromodomains—emerged from collaborative efforts by the Structural Genomics Consortium (SGC) to address the unmet need for isoform-selective bromodomain inhibitors beyond the BET family [1] [6]. This inhibitor represents a strategic approach to modulate aberrant epigenetic signaling while potentially avoiding broader transcriptional consequences associated with catalytic HAT inhibition [3] [6].

Properties

Product Name

I-CBP 112

Molecular Formula

C27H36N2O5

Molecular Weight

468.59

Synonyms

(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.